

K-Ras Ligand-Linker-Konjugat 3: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *K-Ras ligand-Linker Conjugate 3*

Cat. No.: *B2543302*

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Das Onkogen Kirsten Rat Sarcoma (KRAS) ist ein zentraler Regulator von Signalwegen, die das Zellwachstum, die Proliferation und das Überleben steuern. Mutationen im KRAS-Gen, insbesondere die G12C-Mutation, führen zu einer konstitutiv aktiven Form des Proteins, was die unkontrollierte Vermehrung von Krebszellen zur Folge hat. Das K-Ras-Ligand-Linker-Konjugat 3 ist ein repräsentatives bifunktionelles Molekül, das für den gezielten Abbau des onkogenen KRAS G12C-Proteins entwickelt wurde. Es handelt sich hierbei um ein Proteolysis-Targeting Chimera (PROTAC), das eine hohe Spezifität und Wirksamkeit beim Abbau von KRAS G12C in präklinischen Modellen gezeigt hat.

Dieses Dokument bietet detaillierte Applikationshinweise und experimentelle Protokolle für die Verwendung des K-Ras-Ligand-Linker-Konjugats 3 in der Forschung und Wirkstoffentwicklung.

Wirkmechanismus

Das K-Ras-Ligand-Linker-Konjugat 3 ist eine heterobifunktionelle Molekülsonde, die aus drei Hauptkomponenten besteht: einem hochaffinen Liganden, der selektiv an das mutierte KRAS G12C-Protein bindet, einem Linker und einem Liganden für eine E3-Ubiquitin-Ligase (z. B. Von-Hippel-Lindau-Protein, VHL).

Der Wirkmechanismus lässt sich in folgende Schritte unterteilen:

- Bindung an KRAS G12C: Der KRAS G12C-spezifische Ligand des Konjugats bindet an das Zielprotein in der Zelle.
- Rekrutierung der E3-Ligase: Der E3-Ligase-Ligand am anderen Ende des Konjugats rekrutiert eine E3-Ubiquitin-Ligase.
- Bildung eines ternären Komplexes: Das Konjugat vermittelt die Bildung eines ternären Komplexes aus KRAS G12C, dem Konjugat selbst und der E3-Ligase.
- Ubiquitinierung: Innerhalb dieses Komplexes wird das KRAS G12C-Protein durch die E3-Ligase mit Ubiquitin-Ketten markiert.
- Proteasomaler Abbau: Das ubiquitiinierte KRAS G12C-Protein wird vom 26S-Proteasom erkannt und abgebaut.

Dieser gezielte Abbau führt zu einer nachhaltigen Unterdrückung der KRAS-abhängigen Signalwege und hemmt das Wachstum von Krebszellen.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen repräsentative quantitative Daten für ein typisches K-Ras G12C-Ligand-Linker-Konjugat zusammen.

Tabelle 1: Biochemische und zelluläre Aktivität

Parameter	Beschreibung	Repräsentativer Wert
Bindungsaffinität (Kd)	Dissoziationskonstante für die Bindung an KRAS G12C	10 nM
Zelluläre IC50	Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt	50 nM
DC50	Konzentration, die einen 50%igen Abbau von KRAS G12C bewirkt	25 nM
Dmax	Maximaler Abbau von KRAS G12C	>90%

Tabelle 2: In-vivo-Wirksamkeit in Xenograft-Modellen

Tumormodell	Verabreichungsweise	Dosierungsschema	Tumorwachstumshemmung (TGI)
NCI-H358 (NSCLC)	Oral	100 mg/kg, täglich	85%
MIA PaCa-2 (Pankreas)	Intraperitoneal	50 mg/kg, täglich	70%

Experimentelle Protokolle

Protokoll 1: Western Blot zum Nachweis des KRAS G12C-Abbaus

Dieses Protokoll beschreibt den Nachweis des abbaus von KRAS G12C in Zellkulturen nach Behandlung mit dem Konjugat.

Materialien:

- KRAS G12C-mutierte Krebszelllinien (z. B. NCI-H358, MIA PaCa-2)
- Zellkulturmedium (z. B. RPMI-1640 mit 10 % fötalem Kälberserum)

- K-Ras-Ligand-Linker-Konjugat 3
- Protease- und Phosphatase-Inhibitor-Cocktails
- BCA-Protein-Assay-Kit
- Primärantikörper: Anti-KRAS G12C, Anti-p-ERK1/2, Anti-ERK1/2, Anti-GAPDH oder Anti- β -Aktin
- Sekundärantikörper (HRP-konjugiert)
- ECL-Substrat

Durchführung:

- Zellkultur und Behandlung:
 - Säen Sie die Zellen in 6-Well-Platten aus und kultivieren Sie sie über Nacht.
 - Behandeln Sie die Zellen mit einer Konzentrationsreihe des Konjugats (z. B. 1 nM bis 10 μ M) für 24 Stunden.
- Zelllyse:
 - Waschen Sie die Zellen mit eiskaltem PBS.
 - Lysieren Sie die Zellen in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren versetzt ist.
- Proteinkonzentrationsbestimmung:
 - Bestimmen Sie die Proteinkonzentration der Lysate mit einem BCA-Assay.
- Gelelektrophorese und Transfer:
 - Trennen Sie gleiche Proteinmengen (z. B. 20 μ g) mittels SDS-PAGE auf.
 - Übertragen Sie die Proteine auf eine PVDF-Membran.

- Immunoblotting:
 - Blockieren Sie die Membran für 1 Stunde in 5%iger Magermilch in TBST.
 - Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper.
 - Waschen Sie die Membran und inkubieren Sie sie für 1 Stunde mit dem HRP-konjugierten sekundären Antikörper.
- Detektion:
 - Visualisieren Sie die Proteinbanden mit einem ECL-Substrat und einem Imaging-System.
 - Quantifizieren Sie die Bandenintensitäten und normalisieren Sie sie auf die Ladekontrolle (GAPDH oder β-Aktin).

Protokoll 2: Zellviabilitätsassay (MTT-Assay)

Dieses Protokoll dient der Bestimmung der zytotoxischen Wirkung des Konjugats auf Krebszellen.

Materialien:

- KRAS G12C-mutierte Krebszelllinien
- 96-Well-Platten
- K-Ras-Ligand-Linker-Konjugat 3
- MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
- DMSO

Durchführung:

- Zellaussaat:
 - Säen Sie die Zellen in einer 96-Well-Platte aus (z. B. 5.000 Zellen pro Well) und inkubieren Sie sie über Nacht.

- Behandlung:
 - Behandeln Sie die Zellen mit einer seriellen Verdünnung des Konjugats für 72 Stunden.
- MTT-Inkubation:
 - Geben Sie MTT-Reagenz in jedes Well und inkubieren Sie die Platte für 4 Stunden bei 37 °C.
- Solubilisierung:
 - Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in DMSO.
- Messung:
 - Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.
- Analyse:
 - Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert.

Protokoll 3: In-vivo-Xenograft-Studie

Dieses Protokoll beschreibt die Evaluierung der Antitumor-Wirksamkeit des Konjugats in einem Mausmodell.

Materialien:

- Immundefiziente Mäuse (z. B. Nacktmäuse)
- KRAS G12C-mutierte Krebszelllinie (z. B. NCI-H358)
- K-Ras-Ligand-Linker-Konjugat 3
- Vehikel-Lösung
- Messschieber

Durchführung:

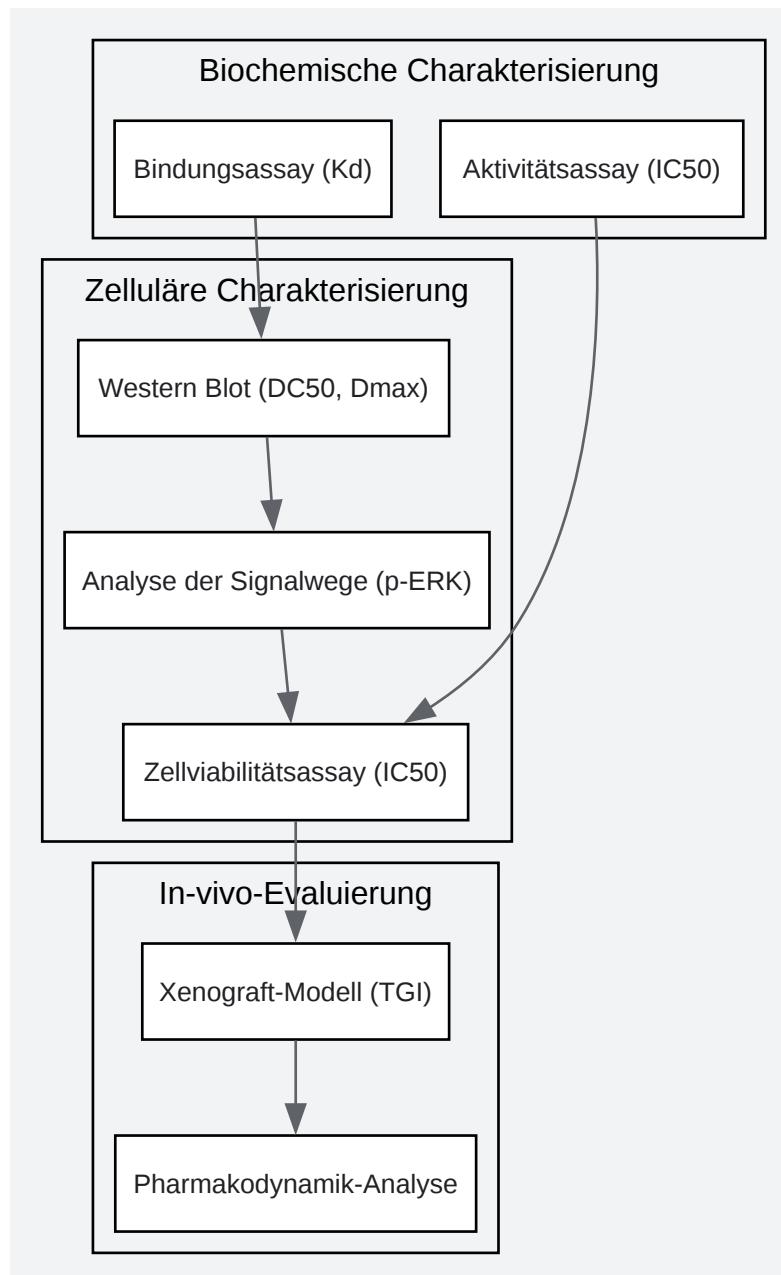
- Tumorinduktion:
 - Injizieren Sie die Krebszellen subkutan in die Flanke der Mäuse.
- Behandlungsbeginn:
 - Beginnen Sie mit der Behandlung, wenn die Tumore eine Größe von ca. 100-200 mm³ erreicht haben.
 - Randomisieren Sie die Mäuse in Behandlungs- und Vehikel-Kontrollgruppen.
- Verabreichung:
 - Verabreichen Sie das Konjugat oder das Vehikel gemäß dem festgelegten Dosierungsschema (z. B. täglich oral).
- Monitoring:
 - Messen Sie das Tumorvolumen und das Körpergewicht der Mäuse regelmäßig (z. B. zweimal pro Woche).
- Endpunkt:
 - Beenden Sie die Studie, wenn die Tumore in der Kontrollgruppe eine vordefinierte Größe erreichen.
 - Entnehmen Sie die Tumore für weitere Analysen (z. B. Western Blot, Histologie).
- Analyse:
 - Berechnen Sie die prozentuale Tumorwachstumshemmung (TGI).

Visualisierungen

KRAS-Signalweg und Wirkmechanismus des Konjugats

Abbildung 1: Vereinfachter KRAS-Signalweg und der Mechanismus des gezielten Abbaus durch das Konjugat.

Experimenteller Workflow zur Validierung des Konjugats



[Click to download full resolution via product page](#)

Abbildung 2: Logischer Workflow für die experimentelle Validierung des K-Ras-Ligand-Linker-Konjugats 3.

- To cite this document: BenchChem. [K-Ras Ligand-Linker-Konjugat 3: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2543302#how-to-use-k-ras-ligand-linker-conjugate-3-in-experiments\]](https://www.benchchem.com/product/b2543302#how-to-use-k-ras-ligand-linker-conjugate-3-in-experiments)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com